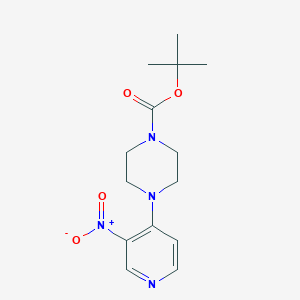

Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate

概要

説明

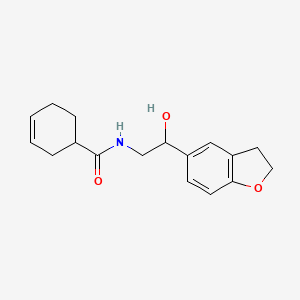

Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 608142-93-4 . It has a linear formula of C14H20N4O4 . The compound appears as a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)11-4-5-15-10-12(11)18(20)21/h4-5,10H,6-9H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate is 308.34 g/mol . It is a pale-yellow to yellow-brown solid .科学的研究の応用

Synthesis of Biologically Active Compounds : Tert-butyl piperazine derivatives, similar to Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate, are significant intermediates in synthesizing biologically active benzimidazole compounds, as highlighted in a study by Liu Ya-hu (2010). These intermediates are crucial for further chemical transformations leading to the development of various therapeutic agents.

Crystallography and Molecular Structure Analysis : Investigations into the molecular structure of tert-butyl piperazine derivatives have been conducted, such as the work by Zhi-Ping Yang et al. (2021). These studies often involve X-ray diffraction, Density Functional Theory (DFT) calculations, and spectroscopic analysis, which are essential for understanding the compound's chemical properties and potential applications.

Antibacterial and Anthelmintic Activity : Some derivatives of tert-butyl piperazine show biological activities. For instance, C. Sanjeevarayappa et al. (2015) synthesized a compound exhibiting moderate anthelmintic and poor antibacterial activities. Such studies contribute to the development of new therapeutic agents.

Pharmacological Core Development : Tert-butyl piperazine derivatives are used to create pharmacologically useful cores, as discussed in a study by Ashwini Gumireddy et al. (2021). These cores can be further modified to develop potential drug candidates.

Anticorrosive Properties : In addition to biomedical applications, tert-butyl piperazine derivatives like Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate have been investigated for their anticorrosive properties, such as in the study by B. Praveen et al. (2021), focusing on carbon steel in corrosive environments.

作用機序

While the exact mechanism of action for this compound is not clear, similar piperazine derivatives have been found to have neuropharmacological activities, including antidepressant and anxiolytic properties . These activities are possibly mediated, directly and/or indirectly, by serotonergic pathways .

特性

IUPAC Name |

tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)11-4-5-15-10-12(11)18(20)21/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCZLYVPOXHWMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2379665.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2379668.png)

![3-(4-Bromophenyl)-6-[(4-phenylpiperazin-1-yl)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2379679.png)

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2379682.png)

![4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine](/img/structure/B2379684.png)